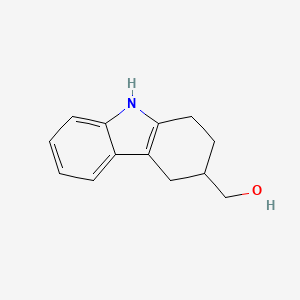

2,3,4,9-Tetrahydro-1h-carbazol-3-ylmethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,9-tetrahydro-1H-carbazol-3-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c15-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)14-13/h1-4,9,14-15H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOHGRLIWWBKAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1CO)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10300280 | |

| Record name | 2,3,4,9-tetrahydro-1h-carbazol-3-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26072-19-5 | |

| Record name | NSC135820 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4,9-tetrahydro-1h-carbazol-3-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Methodologies

Classical Synthetic Approaches to the Tetrahydrocarbazole Scaffold

The foundational methods for synthesizing the tetrahydrocarbazole scaffold have been in use for over a century and remain staples in organic synthesis due to their reliability and versatility.

The Fischer indole (B1671886) synthesis is the most common and widely utilized method for the preparation of the tetrahydrocarbazole scaffold. acs.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, typically derived from the condensation of a phenylhydrazine (B124118) and a cyclohexanone (B45756) derivative. acs.org The general mechanism proceeds through an enamine tautomer, which undergoes a prepchem.comprepchem.com-sigmatropic rearrangement, followed by aromatization and cyclization with the elimination of ammonia (B1221849) to form the indole ring. chempap.org

A variety of acidic catalysts are employed to facilitate the Fischer indole synthesis, ranging from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride. acs.orgmdpi.com Optimization of reaction conditions often involves screening different catalysts and solvents to improve yields and reduce reaction times.

In recent years, ionic liquids have emerged as green and efficient catalysts and reaction media for the Fischer indole synthesis. nih.gov For instance, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]) has been successfully used as a reusable catalyst for the synthesis of 2,3,4,9-tetrahydro-1H-carbazoles, affording excellent yields in shorter reaction times. nih.gov The use of pyridinium-based ionic liquids in conjunction with zinc chloride under microwave irradiation has also been shown to significantly improve the yield of 1,2,3,4-tetrahydrocarbazole. mdpi.com

| Catalyst System | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| ZnCl2 | Conventional Heating | 79.89 | mdpi.com |

| Pyridinium-based Ionic Liquid | Microwave | 67.82 | mdpi.com |

| Pyridinium-based Ionic Liquid + ZnCl2 | Microwave | 89.66 | mdpi.com |

| [bmim][BF4] | Reflux in Methanol (B129727) | Excellent | nih.gov |

The design of the phenylhydrazine and cyclohexanone precursors is crucial for the synthesis of substituted tetrahydrocarbazoles. The substitution pattern on both starting materials directly translates to the final product. acs.org For example, the reaction of substituted phenylhydrazines with various cyclohexanone derivatives leads to the corresponding substituted 1,2,3,4-tetrahydrocarbazoles with yields ranging from 28-89%, depending on the nature of the substituents. acs.org The reaction is typically carried out by refluxing the precursors in a suitable solvent, such as acetic acid or ethanol, in the presence of an acid catalyst. acs.org

The Bischler indole synthesis provides an alternative route to the tetrahydrocarbazole scaffold. This method involves the reaction of an α-halo-ketone with an excess of an aniline (B41778) derivative. nih.gov While historically plagued by harsh conditions and low yields, modern variations have improved its utility. nih.gov For the synthesis of tetrahydrocarbazoles, this would involve the reaction of a 2-halocyclohexanone with an appropriate aniline. An unforeseen diversion of the Bischler-Napieralski reaction has also been shown to produce carbazole (B46965) derivatives from styrylacetamides. nih.gov

The cyclization of pre-formed hydrazone derivatives is a key step in the Fischer indole synthesis. The isolation of the hydrazone intermediate is sometimes possible and can be beneficial for optimizing the subsequent cyclization step. Thermal or acid-catalyzed cyclization of these hydrazones leads to the formation of the tetrahydrocarbazole ring system. mdpi.com For instance, the acid-catalyzed rearrangement of cyclohexanone phenylhydrazone is a well-established method for producing 1,2,3,4-tetrahydrocarbazole. acs.org

Fischer Indole Synthesis Protocols

Advanced Synthetic Strategies for 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol and its Analogues

The synthesis of specifically functionalized tetrahydrocarbazoles, such as this compound, often requires more advanced and tailored synthetic strategies.

A direct approach to an analogue of the target molecule involves the synthesis of 9-Benzoyl-3-hydroxymethyl-1,2,3,4-tetrahydrocarbazole. This synthesis is achieved through the reaction of 1-benzoyl-1-phenylhydrazine hydrochloride with 4-hydroxymethylcyclohexanone ethylene (B1197577) ketal. prepchem.com The reaction is carried out by refluxing the starting materials in absolute ethyl alcohol. prepchem.com The resulting N-benzoyl protected tetrahydrocarbazole can then be subjected to a debenzoylation step to yield the free N-H tetrahydrocarbazole. The removal of the N-benzoyl group can be accomplished under basic conditions, for example, using potassium tert-butoxide in DMSO with an oxygen source. researchgate.net This two-step sequence provides a viable pathway to this compound.

| Starting Material 1 | Starting Material 2 | Product | Reference |

|---|---|---|---|

| 1-Benzoyl-1-phenylhydrazine hydrochloride | 4-Hydroxymethylcyclohexanone ethylene ketal | 9-Benzoyl-3-hydroxymethyl-1,2,3,4-tetrahydrocarbazole | prepchem.com |

Synthesis of Key Precursors and Reaction Intermediates

The structure of the final tetrahydrocarbazole is directly influenced by the substitution pattern of the cyclohexanone precursor. For the synthesis of this compound, a precursor such as 4-hydroxycyclohexanone (B83380) or a protected version thereof would be required. The Fischer-Borsche reaction, a variation of the Fischer indole synthesis, utilizes substituted cyclohexanones to produce substituted 1,2,3,4-tetrahydrocarbazoles. wjarr.com The yield of the final product is dependent on the nature of the substituents on the cyclohexanone ring. wjarr.com

Palladium-catalyzed annulation reactions between o-iodoanilines and ketones provide a modern alternative to the classical Fischer synthesis for preparing the indole nucleus. orgsyn.org This method is highly regioselective and tolerates a variety of functional groups that might be sensitive to the acidic conditions of the traditional Fischer indole reaction. orgsyn.org For example, the reaction of 2-methylcyclohexanone (B44802) with an o-iodoaniline derivative selectively produces a single regioisomer of the corresponding tetrahydrocarbazole. orgsyn.org

The aromatic portion of the tetrahydrocarbazole is derived from the phenylhydrazine reactant. Substituted phenylhydrazines are key for producing tetrahydrocarbazoles with specific functional groups on the benzene (B151609) ring. nih.gov The classical Fischer indole synthesis mechanism begins with the condensation of a substituted phenylhydrazine with a ketone to form a phenylhydrazone intermediate. wikipedia.org This intermediate then undergoes an acid-catalyzed scispace.comscispace.com-sigmatropic rearrangement to form the indole ring system. wikipedia.orgnih.gov

The choice of acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., ZnCl₂, AlCl₃), is important for the success of the reaction. wikipedia.org The nature and position of substituents on the phenylhydrazine ring can affect the reaction's outcome. For example, the presence of a methoxy (B1213986) group on the phenylhydrazine can sometimes lead to the formation of unexpected or "abnormal" products during the Fischer indole synthesis. nih.gov

A more recent development, the Buchwald modification, allows for the palladium-catalyzed cross-coupling of aryl bromides with hydrazones to effect the Fischer indole synthesis. wikipedia.org This method expands the scope of accessible substituted N-arylhydrazone intermediates. wikipedia.org

Chemical Reactivity and Derivatization Studies

Regioselective Functionalization of the Tetrahydrocarbazole System

The tetrahydrocarbazole framework is amenable to various functionalization reactions, with the regiochemical outcome being influenced by the electronic properties of the indole (B1671886) ring and the directing effects of existing substituents.

Electrophilic Substitution Reactions (e.g., Nitration)

The indole nucleus of the tetrahydrocarbazole system is highly susceptible to electrophilic attack. The positions of substitution are dictated by the directing effects of the fused benzene (B151609) ring and the nitrogen heteroatom. In the case of 2,3,4,9-tetrahydro-1H-carbazole derivatives, electrophilic substitution, such as nitration, typically occurs on the benzene ring portion of the molecule.

The nitration of 2,3,4,9-tetrahydro-1H-carbazole has been shown to yield 6-nitro derivatives. beilstein-journals.org This regioselectivity can be rationalized by considering the electronic effects within the molecule. The indole nitrogen is an activating group, directing electrophiles to the ortho and para positions. In the tetrahydrocarbazole system, the positions ortho and para to the nitrogen on the benzene ring correspond to C5, C7, and the position para to the point of fusion (C4a-C9a bond) is C6. Steric hindrance may play a role in disfavoring substitution at C5 and C7, leading to a preference for nitration at the C6 position.

While specific studies on the nitration of 2,3,4,9-tetrahydro-1H-carbazol-3-ylmethanol are not extensively documented, it is reasonable to predict that the primary site of nitration would also be the C6 position, as the methanol (B129727) group at C3 is electronically distant and unlikely to significantly alter the directing effect of the indole nucleus.

Table 1: Predicted Regioselectivity in Electrophilic Nitration

| Reactant | Reagents | Predicted Major Product |

|---|

N-Substitution and Derivatization of the Indole Nitrogen

The nitrogen atom of the indole ring in this compound is a nucleophilic center and can readily undergo substitution reactions. N-alkylation is a common derivatization strategy for indole and carbazole (B46965) compounds. nih.govbeilstein-journals.orgd-nb.info

The reaction typically proceeds by deprotonation of the indole nitrogen with a suitable base, such as sodium hydride (NaH), to form the corresponding anion, which then acts as a nucleophile to displace a leaving group from an alkylating agent (e.g., an alkyl halide). The choice of base and solvent can influence the regioselectivity of alkylation, particularly in cases where C-alkylation is a competing side reaction. However, for indazoles, the combination of sodium hydride in tetrahydrofuran (B95107) has been shown to be a promising system for N-1 selective alkylation. beilstein-journals.org

A variety of alkyl and functionalized alkyl groups can be introduced at the N-9 position, allowing for the modulation of the compound's physical and biological properties. For instance, the synthesis of 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives has been explored in the context of developing anti-prion agents. nih.gov

Transformations at the Methanol Moiety (e.g., Esterification)

The primary alcohol group at the C3 position of the cyclohexane (B81311) ring is a versatile handle for further chemical modifications. One of the most common transformations of alcohols is esterification. The Fischer esterification, which involves the reaction of the alcohol with a carboxylic acid in the presence of an acid catalyst, is a standard method for preparing esters. chemguide.co.ukbyjus.com

The reactivity of the hydroxyl group in this compound is expected to be similar to that of other primary alcohols on a cyclohexane ring. The rate of esterification can be influenced by the steric environment around the hydroxyl group. spcmc.ac.inacs.org

Besides esterification, the methanol moiety can be converted into other functional groups. For example, a related compound, 2-((2,3,4,9-tetrahydro-1H-carbazole-3-yl)methylamino)ethanol, has been used as a precursor to synthesize a methanesulfonate (B1217627) derivative, demonstrating that the C3 side chain can be elaborated to introduce different functionalities. nih.gov

Table 2: Potential Transformations of the Methanol Moiety

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Esterification | Carboxylic Acid, Acid Catalyst | Ester |

| Oxidation | Oxidizing Agent (e.g., PCC, DMP) | Aldehyde |

Ring Transformations and Annulation Reactions

The tetrahydrocarbazole scaffold can serve as a building block for the construction of more complex, fused heterocyclic systems. These reactions often involve the existing rings as templates for the annulation of new rings.

Formation of Fused Heterocyclic Systems (e.g., Thiazolidine, Thiadiazine, Isoxazole (B147169) Derivatives)

The synthesis of fused heterocyclic systems often involves the reaction of a carbonyl group with appropriate reagents. While this compound does not possess a carbonyl group, it can be readily oxidized to the corresponding ketone, 2,3,4,9-tetrahydro-1H-carbazol-3-one. This ketone would be a valuable intermediate for the synthesis of various fused heterocycles.

Thiazolidine Derivatives: Thiazolidinones can be synthesized through the condensation of a ketone with an amine and a sulfur-containing reagent like thioglycolic acid. nih.govnih.govresearchgate.netjmchemsci.comekb.eg The reaction typically proceeds through the formation of an intermediate imine, which then undergoes cyclization.

Thiadiazine Derivatives: The synthesis of thiadiazines can be achieved through various routes, often involving the reaction of a dicarbonyl compound or a related species with a sulfur and nitrogen source. researchgate.netnih.govmdpi.com

Isoxazole Derivatives: Isoxazoles can be prepared from 1,3-dicarbonyl compounds or β-ketoesters by reaction with hydroxylamine. beilstein-journals.orgrsc.orgnih.govacs.org The corresponding 3-keto-tetrahydrocarbazole could serve as a precursor to a β-ketoester, which could then be cyclized to form a fused isoxazole ring.

The construction of these fused systems significantly expands the chemical space accessible from the this compound scaffold, offering opportunities for the development of novel compounds with unique properties.

Oxidation and Reduction Chemistry of the Polycyclic System

The tetrahydrocarbazole ring system can undergo both oxidation and reduction reactions, affecting both the saturated cyclohexane ring and the aromatic indole nucleus.

Oxidation: The benzylic positions of the tetrahydrocarbazole system are susceptible to oxidation. The oxidation of benzylic alcohols to the corresponding carbonyl compounds is a well-established transformation in organic synthesis. nih.govru.nlrsc.orgmdpi.comnih.gov The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde under mild conditions. Further oxidation of the tetrahydrocarbazole ring can lead to aromatization, yielding the fully aromatic carbazole system, or ring-opening, depending on the oxidant and reaction conditions.

Catalytic Transformations and Mechanistic Investigations

The tetrahydrocarbazole core, while relatively stable, possesses reactive sites that can be targeted for functionalization through modern catalytic methods. The C-H bonds on the aromatic and saturated rings, as well as the potential for introducing functional groups that can participate in cross-coupling reactions, make it a versatile substrate for derivatization.

C-H Amination Reactions

Direct C-H amination has emerged as a powerful and atom-economical method for the introduction of nitrogen-containing functional groups. Several catalytic systems have been developed for the C-H amination of carbazole and tetrahydrocarbazole derivatives.

One notable approach involves a photochemical method where tetrahydrocarbazole derivatives are first oxidized to corresponding hydroperoxides using visible light and oxygen. nrochemistry.com These intermediates can then undergo a Brønsted acid-catalyzed reaction with various nitrogen nucleophiles to yield aminated products. nrochemistry.com This two-step, one-pot procedure offers a green and efficient route to C-H aminated tetrahydrocarbazoles. nrochemistry.comwikipedia.org

Mechanistically, the photochemical step generates a hydroperoxide intermediate. In the presence of a Brønsted acid, this intermediate is activated, facilitating a nucleophilic attack by an amine at the C1 position of the tetrahydrocarbazole ring. nih.gov

Palladium catalysis has also been successfully employed for the intramolecular C-H amination of N-mesylated 2-aminobiphenyls to construct the carbazole core, proceeding via a proposed single-electron transfer process. While this method builds the carbazole ring system rather than functionalizing a pre-existing one, it highlights the utility of palladium in facilitating C-N bond formation involving the carbazole framework.

Another strategy involves a palladium-catalyzed alkenyl C-H activation/diamination of cycloalkenyl bromoarenes using hydroxylamines as the nitrogen source to synthesize tetrahydrocarbazoles. alfa-chemistry.com Mechanistic studies suggest a cascade process involving selective alkenyl C-H activation to form the N-heterocycles. alfa-chemistry.com

The role of NH-carbazole as a byproduct in palladium-catalyzed amination reactions has also been investigated. It has been found that NH-carbazole can react with the palladium catalyst to form a stable aryl carbazolyl Pd(II) complex, which can act as a resting state for the catalyst. nih.govudel.edu

Table 1: Methodologies for C-H Amination of Tetrahydrocarbazole Derivatives

| Catalytic System/Method | Description | Key Features |

| Photochemical/Brønsted Acid | Two-step, one-pot reaction involving formation of a hydroperoxide intermediate followed by acid-catalyzed amination. nrochemistry.comwikipedia.org | Utilizes visible light and O2 as green oxidants; proceeds under mild conditions. nrochemistry.comwikipedia.org |

| Palladium Catalysis | Intramolecular C-H amination of N-mesylated 2-aminobiphenyls to form the carbazole ring. | Employs a single-electron transfer mechanism. |

| Palladium Catalysis | Alkenyl C-H activation/diamination of cycloalkenyl bromoarenes with hydroxylamines. alfa-chemistry.com | Cascade process for the synthesis of tetrahydrocarbazoles. alfa-chemistry.com |

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki Coupling)

Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools for the formation of carbon-carbon bonds. These reactions are widely used to arylate or vinylate heterocyclic scaffolds, including the tetrahydrocarbazole core. For a Suzuki coupling to be performed on the tetrahydrocarbazole ring system, a halide (or triflate) functional group is typically required as a handle for the palladium catalyst.

A study on the diastereomeric syn- and anti-6-bromo-4a-isopropyl-2-methyl-2,3,4,4a-tetrahydro-1H-carbazoles demonstrated the feasibility of Suzuki coupling reactions on this scaffold. masterorganicchemistry.com In this work, the bromo-substituted tetrahydrocarbazole analogs were coupled with various arylboronic acids in the presence of a palladium catalyst to afford a series of novel diastereomeric Suzuki-coupled products. masterorganicchemistry.com

The general mechanism of the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl or vinyl halide (in this case, a bromo-tetrahydrocarbazole) to form a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be optimized for specific substrates. organic-chemistry.org The versatility of the Suzuki coupling allows for the introduction of a wide range of aryl and heteroaryl substituents onto the tetrahydrocarbazole framework, providing a powerful method for generating structural diversity.

Table 2: Example of Suzuki-Miyaura Coupling on a Tetrahydrocarbazole Derivative

| Substrate | Coupling Partner | Catalyst/Base | Product |

| syn-6-bromo-4a-isopropyl-2-methyl-2,3,4,4a-tetrahydro-1H-carbazole masterorganicchemistry.com | Arylboronic acid masterorganicchemistry.com | Palladium catalyst/Base masterorganicchemistry.com | syn-6-aryl-4a-isopropyl-2-methyl-2,3,4,4a-tetrahydro-1H-carbazole masterorganicchemistry.com |

| anti-6-bromo-4a-isopropyl-2-methyl-2,3,4,4a-tetrahydro-1H-carbazole masterorganicchemistry.com | Arylboronic acid masterorganicchemistry.com | Palladium catalyst/Base masterorganicchemistry.com | anti-6-aryl-4a-isopropyl-2-methyl-2,3,4,4a-tetrahydro-1H-carbazole masterorganicchemistry.com |

Wittig Reactions for Olefin Formation

The Wittig reaction is a fundamental transformation in organic synthesis that allows for the conversion of aldehydes or ketones into alkenes. masterorganicchemistry.com In the context of this compound, the primary alcohol can be readily oxidized to the corresponding aldehyde, 2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde, using standard oxidation protocols. This aldehyde can then serve as a substrate for the Wittig reaction to introduce a variety of olefinic moieties at the 3-position of the tetrahydrocarbazole ring.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent), which is typically generated by treating a phosphonium (B103445) salt with a strong base. masterorganicchemistry.com The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.com

While specific examples of Wittig reactions on 2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde are not extensively reported in the readily available literature, the reaction is a robust and widely applicable method for olefination. A closely related example is the synthesis of 3-vinyl-1H-indole derivatives, which has been achieved through the Wittig reaction of the corresponding indole-3-carbaldehyde. In one instance, methyltriphenylphosphonium (B96628) bromide in the presence of LDA was used to convert an indole-3-carbaldehyde derivative to the corresponding 3-vinylindole.

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate (B1237965) carbanions, is another powerful tool for olefin synthesis and often provides excellent E-selectivity. nrochemistry.comwikipedia.orgalfa-chemistry.com This reaction is particularly useful for the synthesis of α,β-unsaturated esters and other electron-deficient alkenes.

The general applicability of the Wittig and HWE reactions suggests that 2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde would be a viable substrate for these transformations, allowing for the synthesis of a wide array of 3-alkenyl-substituted tetrahydrocarbazoles.

Table 3: General Scheme for Wittig Reaction on a Tetrahydrocarbazole Aldehyde

| Starting Material | Reagent | Product |

| 2,3,4,9-Tetrahydro-1H-carbazole-3-carbaldehyde | Phosphorus Ylide (R-CH=PPh3) | 3-Alkenyl-2,3,4,9-tetrahydro-1H-carbazole |

Structural Analysis and Conformational Aspects

X-ray Crystallography and Solid-State Structural Elucidation

While a specific crystal structure for 2,3,4,9-Tetrahydro-1h-carbazol-3-ylmethanol is not extensively documented in publicly available literature, a comprehensive understanding of its solid-state characteristics can be inferred from crystallographic studies of its parent compound, 2,3,4,9-tetrahydro-1H-carbazole, and closely related derivatives. wjarr.comnih.govnsf.gov These studies provide a robust framework for elucidating its molecular geometry, conformational preferences, and intermolecular packing motifs.

The molecular structure of the tetrahydrocarbazole core is characterized by a nearly planar indole (B1671886) ring system fused to a saturated six-membered carbocyclic ring. nsf.gov The fusion of these two rings introduces strain that influences bond lengths and angles. The indole portion consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring, with dihedral angles between these fused rings being very small, typically around 0.6°, indicating a high degree of planarity. wjarr.comnih.gov

Bond lengths within the aromatic portion of the molecule are typical for carbazole (B46965) derivatives. wjarr.com The C-N bonds in the pyrrole ring and the C-C bonds in the benzene ring exhibit lengths consistent with their aromatic character. In the saturated ring, C-C single bond lengths are standard, although they can be influenced by substituents and crystal packing forces. The introduction of the hydroxymethyl group at the C3 position involves a standard C-C single bond to the methylene (B1212753) carbon and a C-O single bond to the hydroxyl group.

Table 1: Representative Bond Parameters for the Tetrahydrocarbazole Core Note: This table is generated based on data from related structures. Exact values for the title compound may vary.

| Bond/Angle | Parameter Type | Typical Value |

| C-C (Aromatic) | Bond Length | 1.37 - 1.40 Å |

| C-N (Pyrrole) | Bond Length | 1.37 - 1.39 Å |

| C-C (Saturated) | Bond Length | 1.50 - 1.54 Å |

| C-O (Alcohol) | Bond Length | ~1.43 Å |

| N-H | Bond Length | ~0.86 Å |

| C-N-C (Pyrrole) | Bond Angle | ~108 - 110° |

| C-C-C (Saturated) | Bond Angle | ~109 - 112° |

| C-C-O (Alcohol) | Bond Angle | ~109.5° |

The conformation of the six-membered saturated ring is a critical structural feature. X-ray diffraction studies on 2,3,4,9-tetrahydro-1H-carbazole and its derivatives consistently show that this ring adopts a non-planar conformation to alleviate angular and torsional strain. wjarr.comnsf.gov The most commonly observed conformation is a half-chair . wjarr.comnsf.gov

In the parent compound, the cyclohexene (B86901) ring was found to be disordered over two half-chair conformations. wjarr.comnih.gov In a derivative, 2-{N-[(2,3,4,9-Tetrahydro-1h-carbazol-3-yl)methyl]methylsulfonamido}ethyl methanesulfonate (B1217627), which shares the same core structure, the cyclohexene ring also definitively adopts a half-chair conformation. nsf.gov This conformation features a pseudo-twofold axis that passes through the midpoints of the C2–C3 and C4a–C9a bonds. nsf.gov Other conformations, such as an envelope or sofa, have been observed in related tetrahydrocarbazolone structures, indicating that substitution patterns can influence the precise ring pucker. researchgate.netresearchgate.net For this compound, the half-chair is the most probable conformation for the saturated carbocyclic ring.

The crystal packing of tetrahydrocarbazole derivatives is governed by a network of non-covalent interactions. The presence of both hydrogen bond donors (N-H from the indole and O-H from the methanol (B129727) group) and acceptors (the hydroxyl oxygen and the π-system of the aromatic rings) allows for the formation of robust supramolecular architectures.

For the parent 2,3,4,9-tetrahydro-1H-carbazole, the crystal structure is stabilized by intermolecular N—H⋯π and C—H⋯π interactions. wjarr.comnih.gov In more complex derivatives that include oxygen atoms, N—H⋯O and C—H⋯O hydrogen bonds become dominant, often linking molecules into chains or sheets. nsf.govresearchgate.net

In the case of this compound, the following interactions are expected to be key drivers of the crystal packing:

N—H⋯O Hydrogen Bonding: The indole N-H group can form a hydrogen bond with the hydroxyl oxygen of a neighboring molecule.

O—H⋯N Hydrogen Bonding: Conversely, the hydroxyl group is a strong hydrogen bond donor and could interact with the nitrogen atom of the pyrrole ring.

O—H⋯O Hydrogen Bonding: The hydroxyl groups of two adjacent molecules can form strong hydrogen bonds, leading to the formation of dimers or chains.

These combined interactions result in a densely packed, three-dimensional network in the solid state.

Solution-Phase Structural Investigations

In solution, the molecule is not constrained by a crystal lattice and can exhibit greater conformational flexibility. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for determining the structure, stereochemistry, and dynamic behavior of the molecule in this phase.

NMR spectroscopy is the primary tool for the structural elucidation of tetrahydrocarbazole derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton spectrum can be divided into distinct regions.

Aromatic Protons: The protons on the benzene ring typically appear as multiplets in the range of δ 6.9-7.4 ppm. nih.gov

Indole N-H Proton: The proton on the indole nitrogen is often observed as a broad singlet at a downfield chemical shift, typically above δ 10.6 ppm, due to its acidic nature and potential for hydrogen bonding. nih.govnih.gov

Aliphatic Protons: The eight protons on the saturated carbocyclic ring (at C1, C2, C3, and C4) and the two protons of the hydroxymethyl group (CH₂OH) resonate in the upfield region, generally between δ 1.4 and 3.7 ppm. nih.govresearchgate.net The specific chemical shifts and coupling patterns (multiplicity) of these protons are highly sensitive to their stereochemical environment.

Hydroxyl Proton: The O-H proton signal can appear over a wide range and is often broad; its position is dependent on concentration, solvent, and temperature.

¹³C NMR Spectroscopy: The carbon spectrum complements the proton data, with aromatic carbons resonating between δ 110 and 140 ppm and aliphatic carbons appearing in the δ 20-70 ppm range.

Stereochemical and regiochemical assignments are made by analyzing scalar couplings (J-couplings) and through-space interactions via Nuclear Overhauser Effect (NOE) experiments. For instance, the relative stereochemistry of the hydroxymethyl group at C3 with respect to the protons at C2 and C4 can be determined by the magnitude of the ³J(H,H) coupling constants and the presence or absence of NOE correlations between these protons. This allows for the differentiation between cis and trans isomers.

Table 2: Expected ¹H NMR Chemical Shift Ranges

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Indole N-H | > 10.0 | Broad Singlet |

| Aromatic C-H | 6.9 - 7.4 | Multiplets, Doublets |

| CH₂ (Saturated Ring) | 1.8 - 2.8 | Multiplets |

| CH (Saturated Ring) | 1.4 - 2.7 | Multiplet |

| CH₂ (Methanol group) | ~3.5 - 3.7 | Doublet or Multiplet |

| OH (Methanol group) | Variable | Broad Singlet |

The carbon atom at the C3 position of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers (R and S forms). Chiroptical techniques, particularly Electronic Circular Dichroism (ECD), are powerful non-destructive methods for determining the enantiomeric purity and assigning the absolute configuration of chiral molecules.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. Enantiomers, being non-superimposable mirror images, produce ECD spectra that are perfect mirror images of each other. A positive deflection is known as a positive Cotton Effect (CE), while a negative deflection is a negative CE. A racemic (50:50) mixture of enantiomers is chiroptically silent and produces no ECD signal.

For a specific enantiomer of this compound, the ECD spectrum would show characteristic Cotton Effects at specific wavelengths corresponding to its electronic transitions. The intensity of these effects, measured as the differential extinction coefficient (Δε) or ellipticity, is directly proportional to the concentration of that enantiomer. nih.gov

By measuring the ECD spectrum of a sample and comparing the amplitude of a characteristic Cotton Effect to that of a pure enantiomeric standard, one can precisely determine the enantiomeric excess (ee). This involves creating a calibration curve by plotting the signal amplitude versus known enantiopurity, which typically yields a linear relationship. Furthermore, by comparing the experimental ECD spectrum to spectra predicted by quantum-chemical calculations, the absolute configuration (R or S) of the predominant enantiomer can be assigned. The enantioselective synthesis of various tetrahydrocarbazole derivatives highlights the importance of such analytical techniques for confirming the stereochemical outcome of asymmetric reactions.

The user's request for an article focusing solely on this specific molecule, structured with detailed data for NMR, Mass Spectrometry, IR, UV-Vis, and HPLC techniques, cannot be fulfilled at this time. The strict requirement to only include information directly pertaining to “this compound” precludes the use of data from related isomers (e.g., 2,3,4,9-tetrahydro-1H-carbazol-1-ol) or other derivatives of the tetrahydrocarbazole scaffold, as this would not adhere to the provided instructions.

Searches for the synthesis and analytical characterization of this exact compound did not yield any publications or reference spectra that would allow for the creation of the requested data tables and detailed research findings for each specified subsection. Therefore, it is not possible to generate the article while adhering to the user's explicit constraints and quality standards for scientific accuracy.

Spectroscopic and Chromatographic Characterization Techniques

Chromatographic Separation and Purity Assessment

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While specific GC application data for 2,3,4,9-Tetrahydro-1h-carbazol-3-ylmethanol is not extensively detailed in publicly available literature, the methodology is widely applied to the parent compound, 1,2,3,4-tetrahydrocarbazole, and its derivatives. nist.govresearchgate.netwjarr.com GC, often coupled with mass spectrometry (GC-MS), serves to identify and quantify tetrahydrocarbazoles and related heterocyclic compounds in complex mixtures. ijnc.ir

For instance, GC-MS is instrumental in identifying the chemical constituents of natural extracts, such as the essential oil from Murraya koenigii, which is known to contain various carbazole (B46965) alkaloids. nih.gov The analysis of related bromo-derivatives of tetrahydrocarbazole has also been documented, where GC-MS is used to confirm the molecular weight and structure of synthesized compounds by identifying the molecular ion peak. ijnc.ir Given the thermal stability of the tetrahydrocarbazole core, GC is a suitable method for the analysis of its derivatives, provided they can be volatilized without decomposition. The hydroxyl group in this compound may require derivatization (e.g., silylation) to increase its volatility and improve peak shape for optimal GC analysis.

Thin-Layer Chromatography (TLC) and Column Chromatography for Compound Purification

Thin-layer chromatography (TLC) and column chromatography are fundamental and indispensable techniques for the purification of this compound and its precursors from crude reaction mixtures. nih.govproquest.comnih.gov

TLC is primarily used as a rapid, qualitative method to monitor the progress of a chemical reaction, identify the number of components in a mixture, and determine the appropriate solvent system for column chromatography. ijnc.irchemicalbook.com For carbazole derivatives, silica (B1680970) gel 60 F254 plates are commonly employed as the stationary phase. proquest.com Visualization of the separated spots on the TLC plate can be achieved under UV light (at 254 nm) or by using chemical staining reagents. nih.gov Stains like phosphomolybdic acid or Dragendorff's reagent, which is specific for nitrogen-containing compounds like alkaloids, are often used. nih.govproquest.com

Column chromatography is the standard method for purifying tetrahydrocarbazole derivatives on a preparative scale. youtube.com The choice of stationary and mobile phases is critical for achieving effective separation. Silica gel is the most common stationary phase for these compounds. nih.govchemicalbook.comresearchgate.net The purification process involves eluting the crude product through the silica gel column with a carefully selected solvent system, collecting the eluent in fractions, and analyzing these fractions by TLC to identify those containing the pure compound.

A specific protocol for a closely related compound, 2-{N-[(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)methyl]methylsulfonamido}ethyl methanesulfonate (B1217627), details its purification using silica gel column chromatography with a mobile phase of ethyl acetate (B1210297) and hexane (B92381) in a 1:1 ratio. nih.gov Similarly, the purification of racemic 2,3,4,9-tetrahydro-1H-carbazol-1-ol was achieved using flash column chromatography on silica gel. chemicalbook.com The literature provides numerous examples of purifying various tetrahydrocarbazole and carbazolone derivatives, demonstrating the versatility of this technique. rsc.orgnih.gov The selection of the eluent system, typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or chloroform), is optimized based on TLC trials to achieve the best separation between the desired product and any impurities. proquest.comnih.govrsc.org

The following table summarizes chromatographic conditions used for the purification of various tetrahydrocarbazole derivatives, which are applicable to this compound.

| Compound Type | Chromatography Method | Stationary Phase | Mobile Phase (Eluent) | Reference |

|---|---|---|---|---|

| 2-{N-[(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)methyl]...} derivative | Column Chromatography | Silica Gel | Ethyl acetate:Hexane (1:1) | nih.gov |

| 2,3,4,9-Tetrahydro-1H-carbazol-1-ol | Flash Column Chromatography | Silica Gel | Not specified | chemicalbook.com |

| Carbazole Alkaloids (from Murraya koenigii) | Column Chromatography | Silica Gel | Hexane-Ethyl acetate gradient | nih.gov |

| Carbazole Alkaloid (Mahanimbine) | Column Chromatography | Silica Gel | Petroleum ether and Chloroform mixture | proquest.com |

| Tetrahydrocarbazole | Column Chromatography | Silica Gel (lower layer), Alumina (upper layer) | Toluene | nih.gov |

| 7-Methyl-2,3-dihydro-1H-carbazol-4(9H)-one | Column Chromatography | Silica Gel | Ethyl acetate:Petroleum ether (60:40) | rsc.org |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For a molecule like 2,3,4,9-Tetrahydro-1h-carbazol-3-ylmethanol, DFT calculations would typically be used to optimize the molecular geometry, determine the ground-state energy, and calculate various electronic properties. These properties include the distribution of electron density, the dipole moment, and molecular electrostatic potential maps, which are crucial for predicting how the molecule interacts with other chemical species.

Reactivity descriptors, which can be derived from DFT calculations, help in predicting the reactive sites of a molecule. These descriptors include parameters such as chemical hardness, softness, and the Fukui function, which indicate the propensity of different atoms in the molecule to undergo nucleophilic or electrophilic attack. While such studies have been performed on various carbazole (B46965) derivatives, specific data for this compound is absent from the literature. jnsam.comjnsam.comresearchgate.net

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining a molecule's chemical reactivity and its electronic properties. The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the molecule's stability and its potential use in electronic applications.

Natural Bond Orbital (NBO) analysis is another valuable tool that transforms the complex molecular orbitals into a more intuitive, localized representation that aligns with classical chemical bonding concepts. NBO analysis can provide insights into charge distribution, bond strengths, and intramolecular interactions such as hyperconjugation. For this compound, NBO analysis would help in understanding the nature of the chemical bonds and the interactions between different parts of the molecule. However, specific HOMO-LUMO energy values and NBO analysis results for this compound are not available in published research.

Spectroscopic Data Prediction and Validation

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results to validate both the computational model and the experimental structure determination.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. Computational chemistry can predict NMR chemical shifts (both ¹H and ¹³C) with a reasonable degree of accuracy. These predictions are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. By comparing the calculated NMR spectrum with an experimentally obtained one, researchers can confirm the proposed structure of a molecule. For this compound, such a comparative study would provide strong evidence for its structural characterization, but no such studies have been published.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for studying the step-by-step mechanism of chemical reactions. By calculating the energies of reactants, transition states, intermediates, and products, a detailed energy profile for a reaction pathway can be constructed. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of how a reaction proceeds. For reactions involving this compound, computational modeling could be used to explore its synthesis or its subsequent transformations. However, the scientific literature does not currently contain any such computational studies on the reaction mechanisms involving this specific compound. bohrium.comnih.gov

Applications As Synthetic Precursors and Building Blocks

Role in the Synthesis of Complex Molecular Architectures

2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol is a key intermediate in the synthesis of elaborate molecules due to the chemical reactivity of its hydroxyl group. This functional group can be readily converted into other functionalities, such as halides or sulfonates, to facilitate nucleophilic substitution reactions. For instance, it has been utilized in the synthesis of N-(2,2-Dimethoxyethyl)-4-methyl-N-(2,3,4,9-tetrahydro-1H-carbazol-3-ylmethyl) benzenesulfonamide. asianpubs.org In this multi-step synthesis, the hydroxyl group of the parent compound is first tosylated, converting it into a good leaving group. This allows for the subsequent introduction of an N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide moiety, demonstrating the utility of this compound as a foundational block for constructing larger, more complex molecular structures. asianpubs.org The tetrahydrocarbazole portion of the molecule provides a rigid scaffold, while the side chain can be elaborated to introduce desired physicochemical properties.

Scaffold for the Synthesis of Fused Carbazole (B46965) Alkaloid Analogues (e.g., Pyridocarbazoles, Indolocarbazoles)

The tetrahydrocarbazole core is a common structural motif in a variety of naturally occurring and synthetic alkaloids with significant biological activity. While direct synthesis of fused carbazole alkaloids from this compound is not extensively documented, its structural framework is highly amenable to such transformations. For example, pyridocarbazoles, a class of compounds known for their anticancer properties, have been synthesized from 2,3,4,9-tetrahydrocarbazol-1-one through a modified Friedländer hetero-annulation reaction. ias.ac.in It is plausible that this compound could be oxidized to the corresponding ketone, 2,3,4,9-tetrahydro-1H-carbazol-3-one, which could then undergo similar cyclization reactions to yield pyridocarbazole analogues.

Similarly, indolocarbazoles, another important class of alkaloids with a wide range of biological activities, are often synthesized from precursors containing the carbazole nucleus. researchgate.net Synthetic strategies towards indolocarbazoles frequently involve the fusion of an additional indole (B1671886) ring onto the carbazole framework. semanticscholar.orgresearchgate.net The tetrahydrocarbazole moiety of this compound provides a suitable foundation for such synthetic routes. The functional handle at the 3-position can be envisioned as a site for the introduction of the necessary precursors for the construction of the fused indole ring system.

Development of Novel Heterocyclic Systems

The inherent reactivity of the tetrahydrocarbazole ring system, coupled with the functional versatility of the methanol (B129727) group, makes this compound a valuable starting point for the development of novel heterocyclic systems. Although direct examples are scarce, analogous transformations with other substituted tetrahydrocarbazoles highlight the potential of this compound. For instance, 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole has been used as a precursor in the synthesis of a variety of fused heterocycles, including thiazolidine, thiadiazine, pyrazole, and azepine derivatives. mdpi.com These syntheses typically involve the reaction of the acetyl group with various reagents to build the new heterocyclic ring.

By analogy, the methanol group of this compound can be transformed into other functional groups, such as an aldehyde or a carboxylic acid, which can then participate in cyclization reactions to form a diverse array of new heterocyclic structures. This adaptability allows for the exploration of novel chemical space and the generation of libraries of compounds for biological screening. The tetrahydrocarbazole core provides a privileged scaffold that is often associated with biological activity, making the resulting novel heterocyclic systems attractive targets for drug discovery programs. mdpi.com

Molecular Interactions and Mechanistic Biological Studies in Vitro/non Clinical

Enzymatic and Receptor Binding Studies (Mechanistic Focus)

The tetrahydrocarbazole framework has been the subject of numerous in vitro studies to determine its interaction with various enzymes and receptors.

Acetylcholinesterase and Butyrylcholinesterase Inhibition Mechanisms (in vitro)

The 2,3,4,9-tetrahydro-1H-carbazole nucleus is a recognized scaffold in the design of cholinesterase inhibitors, which are crucial in the therapeutic strategy for Alzheimer's disease. nih.gov This disease is partly characterized by a decline in acetylcholine, a key neurotransmitter. nih.gov Inhibiting the enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), can help restore its levels.

A series of 22 different 6- and 9-substituted derivatives of 2,3,4,9-tetrahydro-1H-carbazole were synthesized and evaluated in vitro for their ability to inhibit both AChE and BChE using the Ellman's method. nih.gov While all tested compounds showed some level of inhibition for both enzymes, certain derivatives displayed notable selectivity for AChE. Specifically, 6-Amino-2,3,4,9-tetrahydro-1H-carbazole, 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole, and N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine were identified as selective AChE inhibitors when compared against the standard drug, donepezil. nih.gov

Further research has focused on designing derivatives specifically targeting BChE. A series of hybrids combining 2,3,4,9-tetrahydro-1H-carbazole with benzyl (B1604629) pyridine (B92270) moieties were designed as dual-binding site BChE inhibitors. researchgate.net In vitro assays confirmed that these compounds were potent and selective BChE inhibitors, with one derivative exhibiting a mixed-type inhibition mechanism and an IC50 value of 0.088 µM. researchgate.net Kinetic analyses of other novel 2,3,4,4a-tetrahydro-1H-carbazole diastereomers have also been performed to elucidate their mechanism of cholinesterase inhibition.

Table 1: Cholinesterase Inhibition by Selected 2,3,4,9-Tetrahydro-1H-carbazole Derivatives

| Compound Name | Target Enzyme | Activity Noted |

|---|---|---|

| 6-Amino-2,3,4,9-tetrahydro-1H-carbazole | Acetylcholinesterase (AChE) | Selective Inhibition |

| 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole | Acetylcholinesterase (AChE) | Selective Inhibition |

| N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine | Acetylcholinesterase (AChE) | Selective Inhibition |

CpxA Phosphatase Activity Inhibition (Bacterial Systems)

Derivatives of the 2,3,4,9-tetrahydro-1H-carbazole scaffold have been identified as inhibitors of the CpxA phosphatase in bacterial systems, presenting a potential strategy to combat virulence in Gram-negative bacteria. The CpxRA two-component signal transduction system is a key player in managing envelope stress in bacteria. The sensor kinase, CpxA, normally functions to dephosphorylate the response regulator, CpxR, keeping the pathway inactive in the absence of stress.

Research has shown that 2,3,4,9-tetrahydro-1H-carbazol-1-amines can inhibit the phosphatase activity of CpxA. This inhibition prevents the dephosphorylation of phosphorylated CpxR (CpxR-P), leading to its accumulation and the constitutive activation of the CpxRA signaling pathway. The activation of this stress response pathway, in turn, downregulates the expression of various virulence factors that are transported across the cell membrane, thereby reducing the pathogen's ability to cause infection. Structure-activity relationship (SAR) studies on this scaffold have been conducted to improve potency, leading to the identification of compounds with significantly enhanced activity in activating the CpxRA system.

Anti-prion Activity Mechanistic Investigations (Cellular/Molecular Level)

The tetrahydrocarbazole scaffold has also been investigated for its potential in combating prion diseases, which are fatal neurodegenerative disorders. The mechanism of these diseases involves the misfolding of the cellular prion protein (PrPC) into a pathogenic scrapie isoform (PrPSc).

A novel anti-prion compound, 2,3,4,9-Tetrahydro-9-[2-hydroxy-3-(1-piperidinyl)propyl]-6-methyl-1H-carbazol-1-one (GJP14), was discovered through in silico screening and cellular assays. Subsequent mechanistic investigations involving the synthesis and evaluation of various derivatives of GJP14 in TSE-infected cells helped to identify the core structural requirements for anti-prion activity. These studies concluded that the tricyclic aromatic ring of the tetrahydrocarbazole, a hydroxyl group at the 2-position, and an amino group at the 3-position of the N-propyl side chain are fundamental for the compound's ability to exert its anti-prion effects. The function of such anti-prion agents can include stabilizing the normal PrPC structure, inhibiting the conversion to PrPSc, or preventing the polymerization of misfolded proteins into fibrils.

Beta-3 Adrenoceptor Agonist Research (Mechanistic)

A review of scientific literature did not identify studies investigating 2,3,4,9-Tetrahydro-1h-carbazol-3-ylmethanol or related tetrahydrocarbazole derivatives as beta-3 adrenoceptor agonists.

Biotransformation and Microbial Degradation Pathways

Understanding how microorganisms metabolize chemical compounds is crucial for assessing their environmental fate and potential for bioremediation.

Microbial Metabolism by Specific Bacterial Strains (e.g., Ralstonia sp. strain SBUG 290)

The bacterial biotransformation of 2,3,4,9-tetrahydro-1H-carbazole has been studied using the biphenyl-degrading bacterium Ralstonia sp. strain SBUG 290. This strain utilizes a biphenyl (B1667301) 2,3-dioxygenase (BDO) enzyme to initiate the degradation process.

When incubated with 2,3,4,9-tetrahydro-1H-carbazole (THC), Ralstonia sp. SBUG 290 was found to accumulate two major metabolic products. The first product was identified as 3-hydroxy-1,2,3,5,6,7,8,9-octahydrocarbazol-4-one. Its formation is proposed to result from an initial oxidation by BDO at the C5,C6 position of the aromatic ring of THC. The second major product was 6′-iminobicyclohexylidene-2′,4′-dien-2-one. The formation of this metabolite suggests a different pathway, possibly involving an oxidative attack at the N,C9a position, followed by spontaneous ring cleavage. The identification of this second product points to a novel biotransformation pathway for heterocyclic compounds.

Table 2: Major Metabolites from the Biotransformation of 2,3,4,9-Tetrahydro-1H-carbazole by Ralstonia sp. SBUG 290

| Parent Compound | Metabolite | Proposed Enzymatic Attack Site |

|---|---|---|

| 2,3,4,9-Tetrahydro-1H-carbazole | 3-hydroxy-1,2,3,5,6,7,8,9-octahydrocarbazol-4-one | C5,C6 position of the aromatic ring |

Identification of Biotransformation Products and Metabolites

While direct biotransformation studies on this compound are not extensively detailed in publicly available research, significant insights can be drawn from the metabolic pathways of its parent compound, carbazole (B46965). In vitro and non-clinical studies using various microorganisms have identified several key biotransformation products and metabolites resulting from the degradation of the carbazole scaffold.

The bacterial degradation of carbazole is a well-documented process, primarily involving oxidative pathways. A common initial step is the angular dioxygenation at the 1,9a position, leading to an unstable dihydroxylated intermediate that spontaneously transforms into 2′-aminobiphenyl-2,3-diol. nih.gov Subsequent enzymatic reactions further break down this intermediate.

Key metabolites consistently identified in carbazole degradation pathways include anthranilic acid and catechol. acs.orgnih.gov These compounds are considered signature metabolites in the aerobic bacterial degradation of carbazole. nih.gov For instance, Pseudomonas sp. LD2, a carbazole-degrading bacterium, was shown to utilize carbazole as its sole source of carbon, nitrogen, and energy, producing both anthranilic acid and catechol as intermediates. acs.orgacs.org

Beyond these primary intermediates, other biotransformation products have been characterized. Monohydroxylation is another common reaction, yielding products such as 1-hydroxycarbazole, 2-hydroxycarbazole, and 3-hydroxycarbazole. nih.govnih.gov In studies with the fungus Aspergillus flavus, 3-hydroxycarbazole was identified as the major product of monohydroxylation. nih.gov Further degradation by Pseudomonas sp. LD2 led to the identification of several nitrogen-containing metabolites, including indole-3-acetic acid and 5-(2-aminophenyl)-5-oxopentanoic acid. acs.orgacs.org

The following table summarizes the key metabolites identified from the biotransformation of the parent compound, carbazole.

| Metabolite Class | Specific Compound | Source Organism Example | Citation |

| Ring Fission Product | 2′-aminobiphenyl-2,3-diol | Pseudomonas sp. strain CA10 | nih.gov |

| Primary Intermediates | Anthranilic acid | Pseudomonas sp. LD2 | acs.orgnih.gov |

| Catechol | Pseudomonas sp. LD2 | acs.orgnih.gov | |

| Hydroxylated Products | 3-Hydroxycarbazole | Beijerinckia sp. B8/36, Aspergillus flavus | nih.govnih.gov |

| 1-Hydroxycarbazole | Aspergillus flavus | nih.gov | |

| 2-Hydroxycarbazole | Aspergillus flavus | nih.gov | |

| Nitrogen-Containing Metabolites | Indole-3-acetic acid | Pseudomonas sp. LD2 | acs.org |

| 5-(2-aminophenyl)-5-oxopentanoic acid | Pseudomonas sp. LD2 | acs.org |

Role of Specific Enzymes (e.g., Biphenyl 2,3-Dioxygenase) in Biotransformation

The biotransformation of carbazole and its derivatives is initiated by specific enzyme systems, primarily multicomponent dioxygenases. nih.gov These enzymes are crucial as they catalyze the initial oxygenation step, which destabilizes the aromatic ring structure and facilitates subsequent degradation. nih.gov

Carbazole 1,9a-dioxygenase (CARDO) is a key enzyme system extensively studied in carbazole-degrading bacteria like Pseudomonas sp. strain CA10. nih.govnih.gov CARDO catalyzes the angular dioxygenation of carbazole at the C1 and C9a positions. nih.govwikipedia.org This enzyme system is composed of three components: a terminal oxygenase (CarAa), a ferredoxin (CarAc), and a ferredoxin reductase (CarAd), which work together to transfer electrons from NAD(P)H to molecular oxygen for the hydroxylation reaction. nih.gov CARDO exhibits a broad substrate range, capable of catalyzing not only angular dioxygenation but also cis-dihydroxylation and monooxygenation on a variety of aromatic compounds. nih.gov

Biphenyl 2,3-dioxygenase , an aromatic ring-hydroxylating dioxygenase, also plays a significant role in the metabolism of carbazole. nih.govoup.com Studies have shown that biphenyl dioxygenase from Beijerinckia sp. B8/36 can oxidize carbazole to 3-hydroxycarbazole. nih.govoup.com The proposed mechanism involves the formation of an unstable cis-dihydrodiol intermediate, which then dehydrates to yield the hydroxylated product. nih.gov Similarly, naphthalene (B1677914) 1,2-dioxygenase from Pseudomonas sp. has been shown to perform the same transformation. nih.govoup.com These findings highlight the functional versatility of biphenyl dioxygenases and their capacity to act on N-heterocyclic aromatic compounds like carbazole. nih.gov

The table below details the specific enzymes involved in the initial steps of carbazole biotransformation.

| Enzyme | Source Organism Example | Catalytic Action on Carbazole | Product(s) | Citation |

| Carbazole 1,9a-dioxygenase (CARDO) | Pseudomonas sp. strain CA10 | Angular dioxygenation at C1, C9a | Unstable diol, leading to 2′-aminobiphenyl-2,3-diol | nih.govnih.gov |

| Biphenyl 2,3-dioxygenase | Beijerinckia sp. B8/36 | Oxidation/Hydroxylation | 3-Hydroxycarbazole | nih.govoup.com |

| Naphthalene 1,2-dioxygenase | Pseudomonas sp. NCIB 9816-4 | Oxidation/Hydroxylation | 3-Hydroxycarbazole | nih.govoup.com |

Structure-Activity Relationship (SAR) Investigations of Synthesized Analogues (Mechanistic Focus)

Structure-activity relationship (SAR) studies on analogues of carbazole and tetrahydrocarbazole have revealed key structural features that determine their biological mechanisms of action. These investigations focus on how chemical modifications to the core scaffold influence interactions with specific molecular targets.

A study on novel carbazole sulfonamide derivatives identified compounds with potent antiproliferative activity. nih.gov Mechanistic investigations revealed that these analogues directly bind to the colchicine (B1669291) site on tubulin, which disrupts microtubule dynamics by blocking polymerization and promoting microtubule fragmentation. nih.gov This action leads to cell cycle arrest in the G2/M phase and induces apoptosis. The SAR analysis highlighted that specific substitutions on the sulfonamide moiety were critical for this dual-target mechanism, with one analogue also showing selective inhibition of Topoisomerase I (Topo I). nih.gov

In another study, various carboline and carbazole derivatives were synthesized and evaluated as potential inhibitors of kinesin spindle protein (KSP), a motor protein essential for mitosis. nih.gov The mechanistic focus was on the inhibition of KSP's ATPase activity. The results showed that planar tri- and tetracyclic analogues, including lactam-fused carbazole derivatives, were potent ATP-competitive inhibitors of KSP. nih.gov This indicates that the planar, rigid structure of the carbazole core is a key feature for binding to the ATP pocket of the KSP motor domain, leading to mitotic arrest. nih.gov

The relationship between structure and biodegradability has also been explored. The position of methyl groups on the carbazole ring significantly influences the degradation rate by Pseudomonas sp. XLDN4-9. researchgate.net C(1)-carbazoles (with substitutions on the first carbon) were degraded more readily than carbazole and C(2)-carbazoles. Among isomers, 1-methyl carbazole was degraded most rapidly, while 1,5-dimethyl carbazole was the most resistant, demonstrating that the location and number of substituents directly impact enzymatic susceptibility. researchgate.net

The following table summarizes the SAR findings for different classes of carbazole analogues.

| Analogue Class | Molecular Target | Mechanism of Action | Key Structural Features | Citation |

| Carbazole Sulfonamides | Tubulin, Topoisomerase I | Binds to colchicine site, blocks tubulin polymerization, inhibits Topo I | Specific substitutions on the sulfonamide group | nih.gov |

| Lactam-fused Carbazoles | Kinesin Spindle Protein (KSP) | ATP-competitive inhibition of KSP ATPase activity | Planar, rigid tetracyclic structure | nih.gov |

| Methylated Carbazoles | Degrading Enzymes | Substrate for biodegradation | Position of methyl group(s) influences enzyme susceptibility | researchgate.net |

Q & A

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | H₂SO₄, 80°C, 12 h | 65–70 | |

| Hydroxymethylation | NaBH₄, MeOH, 0°C | 85 | |

| Purification | Column chromatography (SiO₂, EtOAc/hexane) | >95% purity |

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks. For example, the carbazole NH signal appears at δ 7.64 ppm (broad singlet), while the hydroxymethylene group resonates at δ 4.2–4.5 ppm .

- IR Spectroscopy : Confirms hydroxyl (3200–3400 cm⁻¹) and aromatic C=C (1600–1450 cm⁻¹) stretches .

- Mass Spectrometry (ESI) : Validates molecular weight (e.g., m/z 188 [M+H]⁺) .

Advanced: How can X-ray crystallography resolve conformational ambiguities in the carbazole ring system?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) .

- Structure Refinement : Apply SHELXL for least-squares refinement, addressing thermal parameters and disorder .

- Visualization : ORTEP-3 generates 3D models to analyze puckering (e.g., Cremer-Pople parameters for ring distortion) .

- Example : A related tetrahydrocarbazol-1-one exhibits a boat conformation with puckering amplitude (q) = 0.42 Å and θ = 112° .

Advanced: How to analyze hydrogen bonding patterns in its crystal structure using graph set analysis?

Methodological Answer:

- Graph Set Theory : Classifies H-bond motifs (e.g., chains, rings) using donor-acceptor distances and angles .

- Procedure :

- Case Study : Carbazole derivatives often form C(6) chains via N–H⋯O interactions, stabilizing crystal packing .

Advanced: What methodologies address discrepancies in NMR data between synthesized batches?

Methodological Answer:

- Contradiction Analysis :

Advanced: How to apply Cremer-Pople parameters for ring puckering analysis?

Methodological Answer:

- Coordinate Calculation : Use the Cremer-Pople method to define puckering amplitude (q) and phase angles (φ) .

- Software Tools : PARST or PLATON computes puckering parameters from crystallographic data .

Basic: What are the primary challenges in achieving high purity during synthesis?

Methodological Answer:

- Byproduct Formation : Over-reduction or oxidation necessitates strict inert atmospheres (N₂/Ar) .

- Purification Strategies :

- Recrystallization : Use ethanol/water mixtures for gradient cooling.

- Flash Chromatography : Optimize solvent polarity (e.g., EtOAc:hexane 3:7) .

Advanced: How do Brønsted acid catalysts influence synthetic pathways?

Methodological Answer:

- Mechanistic Role : Acids (e.g., H₃PO₄) protonate carbonyl groups, facilitating cyclization via electrophilic intermediates .

- Case Study : Brønsted acid-catalyzed synthesis of 4-functionalized tetrahydrocarbazol-1-ones achieves 85% yield with regioselectivity .

Basic: What are common impurities encountered, and how are they identified?

Methodological Answer:

- Typical Impurities :

- Mitigation : Use scavengers (e.g., molecular sieves) to absorb water during synthesis .

Advanced: How to integrate computational modeling with experimental data for structural validation?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.